4-Chloro-3,5-dimethylbenzoic acid

Catalog No.
S1912094
CAS No.
90649-78-8
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3,5-dimethylbenzoic acid

CAS Number

90649-78-8

Product Name

4-Chloro-3,5-dimethylbenzoic acid

IUPAC Name

4-chloro-3,5-dimethylbenzoic acid

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)

InChI Key

ZHHGJCFPDAJYTF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)O
  • Organic synthesis: The presence of a carboxylic acid group (COOH) suggests potential uses as a building block in organic synthesis for the creation of more complex molecules. This is a common application for many carboxylic acids .
  • Material science: Aromatic carboxylic acids can be useful precursors for the development of polymers or other functional materials. The chlorine and methyl groups on the molecule could potentially influence its properties and interactions with other molecules, making it a candidate for further study .
  • Medicinal chemistry: Some carboxylic acids exhibit biological activity. While there is no data available for 4-Chloro-3,5-dimethylbenzoic acid specifically, researchers may investigate its potential as a lead compound for drug discovery or development .

4-Chloro-3,5-dimethylbenzoic acid has the molecular formula C₉H₉ClO₂ and a molecular weight of approximately 184.62 g/mol. The structure consists of a benzoic acid moiety with a chlorine atom located at the para position (4-position) and two methyl groups at the meta positions (3- and 5-positions) of the benzene ring. This unique arrangement contributes to its distinct chemical behavior and reactivity .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Converting the carboxylic acid group to an alcohol.
  • Halogenation: Further substitution reactions can occur on the aromatic ring, depending on reaction conditions.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

These reactions are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the methyl groups, which can stabilize or destabilize intermediates in various reactions .

Research indicates that 4-chloro-3,5-dimethylbenzoic acid exhibits antimicrobial properties. Its derivatives have been studied for their potential use as biocides and in agricultural applications. The compound's structure allows it to interact with biological systems, potentially affecting microbial growth and metabolism .

The synthesis of 4-chloro-3,5-dimethylbenzoic acid typically involves:

  • Nitration: Starting from toluene derivatives to introduce nitro groups.
  • Reduction: Converting nitro groups to amines.
  • Chlorination: Using chlorinating agents to introduce the chlorine atom at the desired position.
  • Carboxylation: Employing carbon dioxide in the presence of suitable catalysts.

These methods can vary in complexity and yield depending on the starting materials and conditions used .

4-Chloro-3,5-dimethylbenzoic acid finds applications in several fields:

  • Agriculture: As a biocide or fungicide to protect crops from pests.
  • Chemical Manufacturing: As an intermediate in synthesizing other chemical compounds.
  • Pharmaceuticals: In developing drugs due to its biological activity.

Its unique structure allows for specific interactions that can be exploited in these applications .

Studies have shown that 4-chloro-3,5-dimethylbenzoic acid interacts with various environmental factors. It has been assessed for its degradation under UV light and through advanced oxidation processes, which are crucial for understanding its environmental impact and persistence . Additionally, its interactions with biological systems highlight its potential effects on microbial populations.

Several compounds share structural similarities with 4-chloro-3,5-dimethylbenzoic acid. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-4-methylbenzoic acidChlorine at 3-position; methyl at 4-positionDifferent substitution pattern affects reactivity
2-Chloro-5-methylbenzoic acidChlorine at 2-position; methyl at 5-positionVarying biological activity compared to target
4-Bromo-3,5-dimethylbenzoic acidBromine instead of chlorineEnhanced reactivity due to larger bromine atom

These compounds differ primarily in their halogen substituents and positions of methyl groups, which influence their chemical behavior and biological activities. The unique combination of chlorine and methyl groups in 4-chloro-3,5-dimethylbenzoic acid sets it apart in terms of both stability and reactivity .

XLogP3

2.8

Wikipedia

4-Chloro-3,5-dimethylbenzoic acid

Dates

Modify: 2023-08-16

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